Cas no 2198236-41-6 (5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine)
![5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine structure](https://ja.kuujia.com/scimg/cas/2198236-41-6x500.png)
5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine 化学的及び物理的性質
名前と識別子
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- 5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine
- 5-methyl-2-[(1-methylpyrazol-4-yl)methoxy]pyridine
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- インチ: 1S/C11H13N3O/c1-9-3-4-11(12-5-9)15-8-10-6-13-14(2)7-10/h3-7H,8H2,1-2H3
- InChIKey: ZWKKOYWAYYFZMO-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(C)=CN=1)CC1C=NN(C)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 200
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 39.9
5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-1524-5μmol |
5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine |
2198236-41-6 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6608-1524-20mg |
5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine |
2198236-41-6 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6608-1524-75mg |
5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine |
2198236-41-6 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6608-1524-100mg |
5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine |
2198236-41-6 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6608-1524-3mg |
5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine |
2198236-41-6 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6608-1524-4mg |
5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine |
2198236-41-6 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6608-1524-20μmol |
5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine |
2198236-41-6 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6608-1524-15mg |
5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine |
2198236-41-6 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6608-1524-40mg |
5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine |
2198236-41-6 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6608-1524-25mg |
5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine |
2198236-41-6 | 25mg |
$109.0 | 2023-09-07 |
5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine 関連文献
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridineに関する追加情報
Introduction to 5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine (CAS No. 2198236-41-6)
5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine, identified by its Chemical Abstracts Service (CAS) number 2198236-41-6, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic derivatives, characterized by its structural integration of pyridine, pyrazole, and methoxy functional groups. The unique arrangement of these moieties imparts distinct chemical properties, making it a promising candidate for various biological and pharmacological applications.
The molecular structure of 5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine consists of a pyridine ring substituted at the 5-position with a methyl group, while the 2-position features a methoxy group linked to a 1-methyl-substituted pyrazole ring. This architectural design not only enhances the compound's solubility and bioavailability but also influences its interaction with biological targets. The presence of the pyrazole moiety, in particular, has been extensively studied for its role in modulating enzyme activity and receptor binding, which are critical factors in drug development.
In recent years, there has been a surge in research focusing on the therapeutic potential of 5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine due to its structural similarity to known bioactive molecules. Studies have demonstrated its efficacy in inhibiting various kinases and enzymes implicated in inflammatory and metabolic disorders. The compound's ability to selectively interact with these targets makes it a valuable scaffold for designing novel therapeutic agents. Furthermore, its methoxy-substituted pyrazole component suggests potential applications in anti-inflammatory and antioxidative therapies, areas where medicinal chemists are actively exploring new molecular entities.
One of the most compelling aspects of 5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is its versatility in drug design. The compound's dual functionality—combining the electron-donating properties of the methyl group with the electron-withdrawing effects of the methoxy group—allows for fine-tuning of its pharmacokinetic and pharmacodynamic profiles. This flexibility has enabled researchers to develop derivatives with enhanced potency and reduced toxicity. For instance, modifications at the pyridine ring have led to compounds with improved selectivity against specific isoforms of kinases, which are crucial for treating cancers and autoimmune diseases.
The synthesis of 5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine presents both challenges and opportunities for synthetic chemists. The multi-step process involves constructing the pyridine core, introducing the methyl group at the 5-position, and then functionalizing the 2-position with a methoxy group linked to a pyrazole ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's complexity but also underscore the advancements in organic synthesis that have made such molecules accessible for further investigation.
From a computational chemistry perspective, 5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine has been subjected to extensive molecular modeling studies to elucidate its binding interactions with biological targets. These studies have provided insights into how the compound's structural features influence its affinity and selectivity. For example, computational analyses have revealed that the pyrazole ring interacts favorably with hydrophobic pockets in target proteins, while the methoxy group forms hydrogen bonds that stabilize the binding interface. Such findings are invaluable for guiding structure-based drug design efforts.
In preclinical studies, 5-methyl-2-[[1-methyl]-(1H-pyrazol-4--yl)methoxy]pyridine has shown promise in models of inflammation and metabolic disorders. Its ability to modulate key signaling pathways has led to reductions in pro-inflammatory cytokines and improvements in glucose metabolism. These observations align with emerging research on polypharmacological approaches, where compounds targeting multiple pathways simultaneously offer synergistic therapeutic effects. The compound's potential as an anti-inflammatory agent is particularly noteworthy, given the increasing prevalence of chronic inflammatory conditions worldwide.
The future direction of research on 5-methyl-2-[[1-methyl]-(1H-pyrazol-4--yl)methoxy]pyridine includes exploring its mechanisms of action at a deeper level and evaluating its efficacy in clinical trials. Investigating how this compound interacts with cellular machinery will provide critical insights into its therapeutic potential and help identify any off-target effects that need to be mitigated. Additionally, collaborations between synthetic chemists and biologists will be essential for optimizing this molecule into a viable drug candidate.
From an industrial standpoint, the development of 5-methyl-2-[[1-methyl]-(1H-pyrazol-4--yl)methoxy]pyridine underscores the importance of interdisciplinary research in pharmaceutical chemistry. The integration of cutting-edge synthetic methodologies with computational modeling and biological assays has accelerated the discovery process significantly. As pharmaceutical companies continue to invest in innovative drug development pipelines, compounds like this one represent a testament to the power of modern chemistry in addressing unmet medical needs.
2198236-41-6 (5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine) 関連製品
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